Welcome to the BenchChem Online Store!
molecular formula C8H16O4 B2423871 3-(Dimethoxymethyl)-2-methoxyoxolane CAS No. 179802-16-5

3-(Dimethoxymethyl)-2-methoxyoxolane

Cat. No. B2423871
M. Wt: 176.212
InChI Key: RQIUEUDYRRIYQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07282583B2

Procedure details

Into a dried 3L three neck-round bottom flask with a stirrer bar, nitrogen-inlet, thermocouple and a 1L-addition funnel was charged 1227.2 g (11.56 mol) of trimethyl-orthoformate, which was cooled to −5° C. to −3° C. while agitating. The reaction mixture was charged with 3.855 g BF3.Et2O (21 mmol) while agitating under nitrogen. The addition funnel was then charged with a mixture of 315.41 g 2,3-dihydrofurane (4.5 mol) and 434.64 g trimethylorthoformate (4.1 mol) and this mixture was added to the reaction mixture over a period of 160-180 minutes while maintaining the temperature at −5° to −3° C. After the addition was complete, the reaction was quenched with 3.24 g NaOH (81 mmol) in 12.96 g MeOH and left 16 h at 15° C. The reaction mixture was filtered and distilled first under atmospheric pressure, then under reduced pressure. The intermediate product obtained boils at 79-85° C. at 6.8-6.9 mmHg and is a mixture of diastereomers.
Quantity
1227.2 g
Type
reactant
Reaction Step One
Quantity
3.855 g
Type
reactant
Reaction Step Two
Quantity
315.41 g
Type
reactant
Reaction Step Three
Quantity
434.64 g
Type
reactant
Reaction Step Three
Name
Quantity
3.24 g
Type
reactant
Reaction Step Four
Name
Quantity
12.96 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CO[CH:3]([O:6][CH3:7])[O:4][CH3:5].B(F)(F)F.[CH3:12][CH2:13][O:14][CH2:15][CH3:16].[O:17]1C=CC[CH2:18]1.[OH-].[Na+]>CO>[CH3:7][O:6][CH:3]([O:4][CH3:5])[CH:12]1[CH2:16][CH2:15][O:14][CH:13]1[O:17][CH3:18] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
1227.2 g
Type
reactant
Smiles
COC(OC)OC
Step Two
Name
Quantity
3.855 g
Type
reactant
Smiles
B(F)(F)F.CCOCC
Step Three
Name
Quantity
315.41 g
Type
reactant
Smiles
O1CCC=C1
Name
Quantity
434.64 g
Type
reactant
Smiles
COC(OC)OC
Step Four
Name
Quantity
3.24 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
12.96 g
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
while agitating
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Into a dried 3L three neck-round bottom flask with a stirrer bar, nitrogen-inlet
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to −5° C. to −3° C.
STIRRING
Type
STIRRING
Details
while agitating under nitrogen
ADDITION
Type
ADDITION
Details
this mixture was added to the reaction mixture over a period of 160-180 minutes
Duration
170 (± 10) min
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature at −5° to −3° C
ADDITION
Type
ADDITION
Details
After the addition
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
DISTILLATION
Type
DISTILLATION
Details
distilled first under atmospheric pressure
CUSTOM
Type
CUSTOM
Details
The intermediate product obtained boils at 79-85° C. at 6.8-6.9 mmHg
ADDITION
Type
ADDITION
Details
a mixture of diastereomers

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
COC(C1C(OCC1)OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.